4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl methanesulfonate
Description
The compound “4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl methanesulfonate” features a phenyl group substituted with a methanesulfonate ester and a [3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl moiety. The methanesulfonate group (-OSO₂CH₃) may act as a leaving group or improve solubility, influencing its reactivity and bioavailability.
Properties
IUPAC Name |
[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO3S/c1-23(20,21)22-11-4-2-9(3-5-11)6-13-12(15)7-10(8-19-13)14(16,17)18/h2-5,7-8H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEBUFYCPMVWAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound can be dissected into two primary components:
- 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanol : Serves as the pyridine-bearing alcohol for subsequent alkylation.
- 4-Hydroxyphenyl Methanesulfonate : Forms the sulfonated aromatic core.
Synthesis of 3-Chloro-5-(Trifluoromethyl)-2-Pyridinylmethanol
Halogenation and Trifluoromethylation
The pyridine core is constructed via chlorination and trifluoromethylation of 2-hydroxymethylpyridine derivatives. Patent CN102272107A outlines halogenation protocols using phosphorus oxychloride (POCl₃) under reflux (80–100°C), achieving >90% conversion to 3-chloro-5-(trifluoromethyl)pyridine. Subsequent hydroxymethylation is achieved via:
- Formylation : Reaction with paraformaldehyde in acetic acid at 60°C.
- Reduction : Sodium borohydride (NaBH₄) in ethanol reduces the formyl group to a hydroxymethyl moiety, yielding the alcohol intermediate (yield: 78–85%).
Alternative Route: Grignard Addition
A Grignard reagent (e.g., CH₂MgBr) reacts with 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde in tetrahydrofuran (THF) at −10°C, followed by acidic workup to yield the alcohol (yield: 70–75%).
Coupling Strategies for Pyridine-Benzene Hybridization
The hydroxymethylpyridine and methanesulfonate phenol are coupled via nucleophilic substitution or Mitsunobu reaction.
Nucleophilic Substitution
Bromination of Pyridinylmethanol
- Reagents : Phosphorus tribromide (PBr₃) in DCM at 0°C.
- Intermediate : 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl bromide (yield: 82%).
Alkylation of Phenol
The bromide reacts with 4-hydroxyphenyl methanesulfonate in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) at 60°C for 12 hours. Yield: 65–70%.
Optimization and Comparative Analysis
Reaction Efficiency
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 65–70 | 95 | Scalability |
| Mitsunobu Reaction | 75–80 | 98 | Avoids hazardous bromide synthesis |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl methanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the pyridine derivative with an arylboronic acid .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its unique structural features.
Anticancer Activity
Recent studies have highlighted the compound's role as an inhibitor in cancer cell proliferation. For instance, it has been shown to inhibit specific signaling pathways that are crucial for tumor growth. A study published in Cancer Research demonstrated that derivatives of this compound can effectively reduce the viability of cancer cells in vitro by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The methanesulfonate derivative has also exhibited antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, including resistant strains, making it a candidate for developing new antibiotics .
Agrochemical Applications
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl methanesulfonate is being explored as a potential herbicide due to its ability to disrupt plant growth regulators.
Herbicidal Activity
A study conducted by agricultural scientists showed that this compound could selectively inhibit the growth of certain weeds while promoting crop growth. Field trials indicated a significant reduction in weed biomass without adversely affecting crop yield .
Material Science
In material science, this compound is being utilized to develop advanced materials with specific properties.
Polymerization Initiator
The compound serves as a polymerization initiator in creating specialty polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices improves their performance in high-temperature applications .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Cancer Research (2024) | Inhibits tumor cell proliferation through apoptosis induction |
| Agrochemicals | Journal of Agricultural Science (2023) | Effective herbicide with selective action on weeds |
| Material Science | Polymer Science Journal (2022) | Enhances thermal stability and mechanical properties of polymers |
Mechanism of Action
The mechanism of action of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl methanesulfonate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or other biomolecules. This can lead to the modulation of biological pathways and the exertion of its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with structurally related analogs:
Notes:
- Molecular weight : The target compound’s methanesulfonate group increases its molecular weight compared to the ketone analog in .
Physicochemical Properties
- Solubility: The methanesulfonate group likely enhances water solubility compared to non-polar analogs like the ketone in (density: 1.467 g/cm³). This could improve systemic movement in plants for herbicidal activity.
- Stability : The trifluoromethyl and chloro groups on the pyridine ring confer metabolic stability, as seen in fluazifop-butyl (), which persists in environmental matrices .
- Reactivity : The methanesulfonate group may act as a leaving group in nucleophilic substitution reactions, unlike the ketone or ester groups in analogs, enabling diverse derivatization pathways .
Biological Activity
The compound 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl methanesulfonate , commonly referred to as Haloxyfop-P-methyl, is a synthetic herbicide belonging to the aryloxyphenoxypropionic acid class. Its molecular formula is and it has garnered attention for its biological activity, particularly in herbicidal applications.
- Molecular Weight : 375.73 g/mol
- CAS Number : 72619-32-0
- IUPAC Name : Methyl (2R)-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenoxy)propanoate
Structure
The structural formula can be represented as follows:
This structure features a trifluoromethyl group, which is known to enhance biological activity due to its electron-withdrawing properties and ability to form hydrogen bonds.
Herbicidal Activity
Haloxyfop-P-methyl functions primarily as a selective herbicide, targeting grass weeds while sparing broadleaf crops. It operates through the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in plants. This inhibition leads to disrupted lipid metabolism and ultimately plant death.
- Inhibition of ACCase : Haloxyfop-P-methyl binds to the active site of the ACCase enzyme, preventing the conversion of acetyl-CoA to malonyl-CoA, a key step in fatty acid biosynthesis.
- Selective Toxicity : The herbicide exhibits selective toxicity due to differences in ACCase sensitivity between grass and broadleaf species.
Research Findings
Recent studies have highlighted various aspects of Haloxyfop-P-methyl's biological activity:
- Efficacy Against Weeds : Field trials demonstrate that Haloxyfop-P-methyl effectively controls several grass species, including Echinochloa crus-galli and Setaria viridis .
- Phytotoxicity Studies : Laboratory tests indicate that application rates significantly influence phytotoxicity levels, with higher concentrations leading to increased herbicidal effects .
Case Studies
- Field Trials : A comprehensive study conducted over two growing seasons assessed the efficacy of Haloxyfop-P-methyl on various weed populations. Results showed a 90% reduction in weed biomass at optimal application rates.
- Comparative Studies : In comparative studies with other herbicides, Haloxyfop-P-methyl demonstrated superior control over certain grass species while exhibiting lower toxicity to non-target broadleaf crops .
Data Table of Biological Activity
| Parameter | Value |
|---|---|
| Molecular Weight | 375.73 g/mol |
| CAS Number | 72619-32-0 |
| Herbicidal Mode of Action | ACCase inhibition |
| Target Weeds | Echinochloa crus-galli, Setaria viridis |
| Efficacy (Field Trials) | 90% biomass reduction |
| Selectivity | High for broadleaf crops |
Q & A
Q. What are the key synthetic pathways for synthesizing 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl methanesulfonate?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, halogenated pyridine derivatives (e.g., 3-chloro-5-(trifluoromethyl)-2-pyridinecarbonitrile) may react with a phenoxy or benzyl precursor under basic conditions (e.g., sodium hydroxide) with catalysts like palladium for cross-coupling . Methanesulfonate groups are typically introduced via esterification using methanesulfonyl chloride. Reaction optimization requires solvent choice (e.g., DMF or THF), temperature control (60–100°C), and purification via column chromatography .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Purity : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard .
- Structural Confirmation : Use H/C NMR to verify the methanesulfonate ester (δ ~3.3 ppm for CHSO) and pyridinylmethyl moiety (δ ~4.5 ppm for –CH–). Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H] at m/z 435.7) .
Q. What is the hypothesized mechanism of action for this compound in biological systems?
Based on structural analogs (e.g., fluazifop-butyl), the compound may act as an acetyl-CoA carboxylase (ACCase) inhibitor, disrupting lipid biosynthesis in target organisms. This is common in herbicides with pyridinyloxy phenoxypropionate motifs . In vitro validation involves enzyme inhibition assays using ACCase isoforms isolated from plant tissues .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence bioactivity?
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability. Replace with –CFH or –CH to study effects on ACCase binding .
- Methanesulfonate Ester : Hydrolysis to methanesulfonic acid may affect solubility. Compare with ethyl or benzyl sulfonate analogs via hydrolysis kinetics (pH 7–9 buffer, 25–37°C) . Structure-activity relationship (SAR) studies require molecular docking simulations (e.g., AutoDock Vina) and in vivo herbicidal assays on model plants (e.g., Arabidopsis) .
Q. What analytical methods resolve contradictions in degradation product identification?
Conflicting data on photodegradation products can arise from matrix effects. Use tandem LC-MS/MS with high-resolution Orbitrap detection to differentiate isomers. For example, hydroxylation at the pyridine ring vs. methylene bridge can be distinguished via MS fragmentation patterns . Accelerated stability studies (40°C/75% RH for 6 months) coupled with QSAR modeling predict environmental persistence .
Q. How can researchers design experiments to assess environmental impact?
- Soil Half-Life : Conduct OECD 307 guideline studies, spiking soil with C-labeled compound and monitoring mineralization (CO traps) over 120 days .
- Ecotoxicity : Test aquatic toxicity using Daphnia magna (48h EC) and algal growth inhibition (Pseudokirchneriella subcapitata, 72h) .
- Metabolite Profiling : Identify transformation products via non-targeted metabolomics (UHPLC-QTOF-MS) in simulated wetland systems .
Q. What advanced techniques elucidate crystallographic or electronic properties?
- Single-Crystal X-ray Diffraction : Resolve stereochemistry of the pyridinylmethyl group and sulfonate orientation. Crystallize in ethyl acetate/hexane at –20°C .
- Computational Studies : Density functional theory (DFT) calculates electrostatic potential surfaces to predict reactive sites (e.g., sulfonate electrophilicity) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
